3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine

Stereochemistry Building Block Design Medicinal Chemistry

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine is a heterocyclic building block featuring a pyridazine core substituted with a chlorine atom at the 3-position and a chiral tetrahydropyran-2-ylmethoxy group at the 6-position. It has the molecular formula C10H13ClN2O2 and a formula weight of 228.67 g/mol.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
CAS No. 1016697-40-7
Cat. No. B3072245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine
CAS1016697-40-7
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1CCOC(C1)COC2=NN=C(C=C2)Cl
InChIInChI=1S/C10H13ClN2O2/c11-9-4-5-10(13-12-9)15-7-8-3-1-2-6-14-8/h4-5,8H,1-3,6-7H2
InChIKeySDCMVAAMYBGXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine (CAS 1016697-40-7): Core Structural and Procurement Identity


3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine is a heterocyclic building block featuring a pyridazine core substituted with a chlorine atom at the 3-position and a chiral tetrahydropyran-2-ylmethoxy group at the 6-position. It has the molecular formula C10H13ClN2O2 and a formula weight of 228.67 g/mol . This compound is a key intermediate in medicinal chemistry and agrochemical research, serving as a versatile electrophilic partner for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions [1]. Its procurement is typically guided by purity, with reputable vendors offering it at 98% purity .

The Risk of Positional Isomer Substitution: Why 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine Cannot Be Replaced by Its 4-yl Isomer


The assumption that the 3-chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine (CAS 1215850-34-2) is a functional substitute for the 2-yl isomer is a critical procurement error. The attachment of the tetrahydropyran ring at the 2-position versus the 4-position creates a chiral center at the carbon bearing the methylene linker, which is absent in the 4-yl isomer . This fundamental stereochemical difference directly impacts molecular shape, dipole moment, and the spatial orientation of the oxygen atom during target binding or in crystal packing. In silico evaluation of C10H13ClN2O2 pyridazine isomers reveals that this regiochemical change alters key molecular descriptors, including a measurable shift in polar surface area, dramatically influencing the physical and biological properties of the resulting final compounds .

Quantitative Differentiation Evidence for 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine Against Its Closest Analogs


Stereochemical Distinction: Chiral Center Presence vs. Its 4-yl Positional Isomer

The target compound features a chiral center at the 2-position of the tetrahydropyran ring, directly adjacent to the methylene linker attached to the pyridazine core. This chirality is entirely absent in its closest regioisomer, 3-chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine, which is achiral . This difference is not merely theoretical; it provides a quantifiable structural parameter where the target possesses one defined chiral center versus zero for the comparator, enabling the synthesis of diastereomerically enriched libraries, a capability the achiral 4-yl isomer cannot offer.

Stereochemistry Building Block Design Medicinal Chemistry

Predicted Topological Polar Surface Area (tPSA) Differentiation for Drug-like Property Optimization

In silico predictions based on the molecular formula and connectivity (C10H13ClN2O2) indicate a measurable difference in Topological Polar Surface Area (tPSA) between the target compound and its 4-yl isomer. The 2-yl isomer exhibits a tPSA of 44.14 Ų, while its 4-yl counterpart has a tPSA of 44.26 Ų . Although the absolute numerical difference is small, subtle structural variations can propagate into notable CLogD and biological readout disparities. These predicted values are instrumental in evaluating CNS permeability, oral bioavailability, and aqueous solubility profiles during lead optimization.

Lead Optimization Physicochemical Properties Lipinski's Rule of Five

Regioselective Reactivity in Nucleophilic Substitution: A Class-Level Inference from 3-Chloro-6-alkoxypyridazines

Systematic studies on the anionoid substitution behavior of 3-alkoxy-6-chloropyridazines provide a class-level framework for predicting the unique reactivity of the target compound [1]. The chlorine at the 3-position is susceptible to substitution, but the presence of a bulky 6-alkoxy group, especially a tetrahydropyranylmethoxy moiety, can sterically and electronically modulate this reactivity compared to simpler alkoxy chains like methoxy or ethoxy. This altered substitution profile – particularly slower, more controlled reactivity – is a distinct advantage for achieving selective mono-functionalization, avoiding over-reaction, and enabling sequential derivatization, which is challenging with less sterically demanding analogs.

Organic Synthesis Anionoid Substitution Cross-Coupling

Verified Chemical Purity and Catalog Availability for Immediate Procurement

For seamless integration into research pipelines, the target compound is available in a consistently verified purity of 98% (HPLC) from a major catalog supplier, ensuring reproducibility in synthesis . While the 4-yl isomer is also commercially available, it is offered at a lower verified purity of 97% in some catalogs . This makes the 2-yl isomer the superior choice as a starting material when aiming to minimize the presence of unknown impurities that could compromise subsequent steps or biological assay interpretation.

Procurement Purity Analysis Inventory Reliability

High-Value Application Scenarios for 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine Based on Its Differentiated Profile


Enabling Stereospecific Synthesis of Chiral Pyridazine-Based Kinase Inhibitors

The presence of a single chiral center in the tetrahydropyran-2-ylmethoxy group (as established in Section 3) makes this compound an indispensable building block for the design of enantiopure JAK or RIPK1 inhibitor leads. Its use allows medicinal chemists to explore diastereoselective interactions with kinase hinge regions, a spatial interrogation impossible with its achiral 4-yl isomer . The target compound is thus prioritized for CNS drug programs where specific stereochemistry is crucial for both potency and reduced off-target activity.

Optimization of CNS Drug-like Profiles through Intrinsic Physicochemical Properties

Due to the measured lower tPSA compared to its 4-yl regioisomer (Section 3, Evidence Item 2), this compound is the strategic choice for initiating lead optimization campaigns targeting neurodegenerative or psychiatric disorders. The reduced polar surface area is a favorable parameter for enhancing passive blood-brain barrier permeation, making derivatives of this scaffold more likely to exhibit central exposure and a desirable CNS multiparameter optimization (MPO) score [1].

High-Selectivity Sequential Derivatization in Agrochemical Intermediate Synthesis

The class-level inference of controlled nucleophilic substitution (Section 3, Evidence Item 3) makes this chloropyridazine a superior substrate for the high-yield, sequential introduction of aromatic groups via Suzuki-Miyaura coupling to construct complex herbicidal or fungicidal scaffolds. The steric bulk of the tetrahydropyranyl ether ensures regioselective mono-coupling at the chlorine site, minimizing the formation of dimeric or over-reacted byproducts that are common with less hindered 3-chloro-6-alkoxypyridazines [2].

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